molecular formula C22H22N2O5 B557579 Fmoc-Gly-Pro-OH CAS No. 212651-48-4

Fmoc-Gly-Pro-OH

Cat. No.: B557579
CAS No.: 212651-48-4
M. Wt: 394.4 g/mol
InChI Key: HPTFPWMPQFBSHP-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Pro-OH is a compound that consists of glycine and proline amino acids protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions. The Fmoc group serves as a protecting group for the amino terminus, allowing for selective reactions at other functional groups.

Mechanism of Action

Target of Action

Fmoc-Gly-Pro-OH, also known as 9-Fluorenylmethoxycarbonyl-Glycine-Proline, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group in this compound acts as a protective group for the amino terminus of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis, specifically solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amino terminus of the amino acid, allowing for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed under basic conditions .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of solvent and the specific conditions under which the synthesis is carried out .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amino terminus of the amino acids, this compound allows for the controlled formation of peptide bonds, enabling the creation of peptides of significant size and complexity .

Action Environment

The efficacy and stability of this compound in peptide synthesis can be influenced by various environmental factors. These include the pH of the solution, the temperature at which the reaction is carried out, and the specific solvents used . For example, the Fmoc group is removed under basic conditions, typically using a solution of 20% piperidine . Therefore, maintaining an appropriate pH is crucial for the successful use of this compound in peptide synthesis .

Biochemical Analysis

Biochemical Properties

The Fmoc-Gly-Pro-OH compound plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the process of peptide bond formation. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions . It can be removed under basic conditions, allowing the peptide chain to continue growing .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability and degradation over time. The Fmoc group is stable under most conditions but can be removed under basic conditions . This property is crucial for its role in peptide synthesis, where the Fmoc group must be removed at specific times to allow the peptide chain to grow.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-Pro-OH typically involves the coupling of Fmoc-protected glycine (Fmoc-Gly-OH) with proline (Pro-OH). The reaction is usually carried out using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Gly-Pro-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.

    Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF (20% solution) is commonly used.

    Coupling: DIC and HOBt in DMF are typical reagents.

    Hydrolysis: Acidic or basic conditions, depending on the desired outcome.

Major Products:

    Deprotection: Removal of the Fmoc group yields the free amine form of the peptide.

    Coupling: Formation of extended peptide chains.

    Hydrolysis: Cleavage of the ester bond results in the formation of free carboxylic acids.

Scientific Research Applications

Fmoc-Gly-Pro-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.

    Biology: Employed in the development of peptide-based drugs and biomaterials.

    Medicine: Utilized in the design of therapeutic peptides and diagnostic tools.

    Industry: Applied in the production of peptide-based materials for various industrial applications.

Comparison with Similar Compounds

    Fmoc-Gly-OH: Similar to Fmoc-Gly-Pro-OH but lacks the proline residue.

    Fmoc-Pro-OH: Contains only the proline residue with the Fmoc protecting group.

    Fmoc-Ala-OH: An alanine derivative with the Fmoc protecting group.

Uniqueness: this compound is unique due to the presence of both glycine and proline residues, which can impart specific structural and functional properties to the synthesized peptides. The combination of these amino acids can influence the conformation and stability of the resulting peptides, making this compound a valuable compound in peptide synthesis.

Properties

IUPAC Name

(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTFPWMPQFBSHP-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Fmoc-Gly-Pro-OH and what is its significance in peptide synthesis?

A1: this compound is a protected dipeptide building block used in solid-phase peptide synthesis (SPPS). It consists of glycine (Gly) and proline (Pro) amino acids coupled together, with a fluorenylmethyloxycarbonyl (Fmoc) group protecting the N-terminus of glycine.

    Q2: How is this compound used in the synthesis of N-peptide-6-amino-D-luciferin conjugates, as described in the research papers?

    A: The research papers [, ] focus on synthesizing conjugates of peptides and 6-amino-D-luciferin, a bioluminescent molecule. While the specific use of this compound isn't detailed, it's likely employed as a building block during the peptide chain elongation step in SPPS.

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